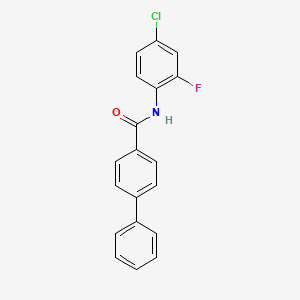
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of amino and chloro groups.
科学的研究の応用
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of amino, chloro, and methoxy groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar compounds to (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
特性
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVDHMXPJYCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
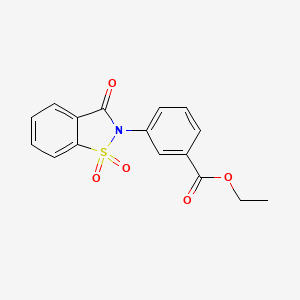
![methyl 2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetate](/img/structure/B5727025.png)
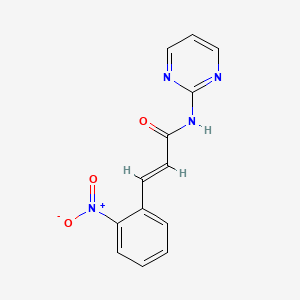
![3-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B5727038.png)
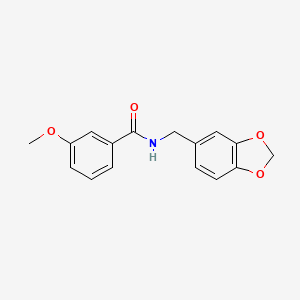
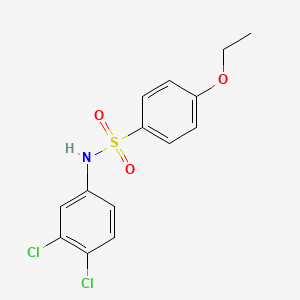
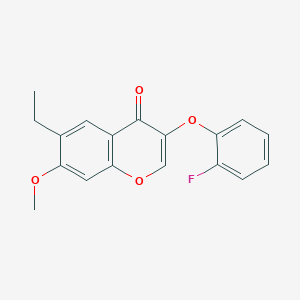
![N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide](/img/structure/B5727097.png)
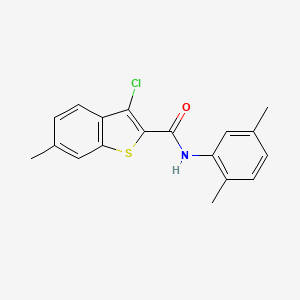
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5727107.png)
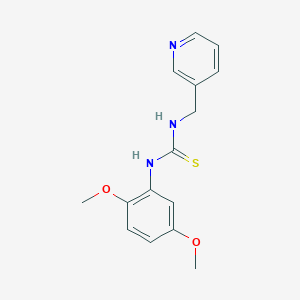
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
